An In-depth Technical Guide to 3-Phthalimidopropionaldehyde
An In-depth Technical Guide to 3-Phthalimidopropionaldehyde
CAS Number: 2436-29-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phthalimidopropionaldehyde (CAS 2436-29-5), a versatile chemical intermediate. The document details its physicochemical properties, synthesis, and reactivity. It further explores the broader applications of the phthalimide scaffold in drug discovery, focusing on anticancer and anti-inflammatory activities. While specific biological data for 3-Phthalimidopropionaldehyde is limited in current literature, this guide presents representative signaling pathways and experimental protocols for analogous phthalimide derivatives to illustrate potential mechanisms of action and methods for biological evaluation. Safety and handling information is also provided. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.
Physicochemical Properties
3-Phthalimidopropionaldehyde is a white to light yellow solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [2] |
| CAS Number | 2436-29-5 | [2] |
| Melting Point | 124.0 to 128.0 °C | [1] |
| Boiling Point | 352.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Solubility | While specific data for 3-phthalimidopropionaldehyde is not readily available, the parent compound, phthalimide, is slightly soluble in water and more soluble in organic solvents like acetone and ethyl acetate.[2][5] Solubility generally increases with temperature.[2] | |
| Appearance | White to Light yellow powder to crystal | [1] |
Synthesis and Reactivity
Synthesis
A common method for the preparation of 3-Phthalimidopropionaldehyde involves the reaction of phthalimide with acrolein.[6] The process is generally carried out in the presence of a co-solvent and a catalyst.[6] A detailed experimental protocol based on a patented method is provided below.[6]
Experimental Protocol: Synthesis of 3-Phthalimidopropionaldehyde[6]
Materials:
-
Phthalimide
-
Acrolein
-
Co-solvent (e.g., ethyl acetate)
-
Catalyst (e.g., benzyl trimethyl ammonium hydroxide)
-
Synthetic reaction kettle
-
Washing kettle
-
Centrifuge
-
Drying oven
-
Rectifying tower
Procedure:
-
Add 1 part by weight of phthalimide, 2-2.5 parts of a co-solvent, and 0.01-0.1 part of a catalyst into a synthetic reaction kettle.
-
Heat the mixture to 40°C.
-
Begin to drip 0.4-0.5 parts of acrolein into the reaction kettle, ensuring the temperature does not exceed 50°C during the addition.
-
After the addition of acrolein is complete, maintain the reaction temperature at 50-55°C for 1.5-2 hours to allow the synthesis to go to completion.
-
After the reaction is finished, separate the resulting crystals from the solvent.
-
Transfer the crystals to a washing kettle and wash with 1-1.5 parts of the solvent.
-
Separate the washed crystals using a centrifuge.
-
Dry the crystals to obtain high-purity 3-Phthalimidopropionaldehyde. The reported yield is above 85%.
-
The filtrate from the separation and washing steps can be rectified to recover the solvent for recycling. It is important to avoid contact with water during solvent recovery.
Reactivity
The reactivity of 3-Phthalimidopropionaldehyde is primarily dictated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. The phthalimide group is relatively stable but can be cleaved, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate a primary amine. This makes 3-phthalimidopropionaldehyde a useful precursor for the synthesis of 3-aminopropanol and its derivatives.
Applications in Drug Development
The phthalimide moiety is a well-established pharmacophore in medicinal chemistry.[7] Derivatives of phthalimide have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] Thalidomide and its analogs (lenalidomide and pomalidomide) are notable examples of phthalimide-containing drugs used in the treatment of various cancers and inflammatory conditions.[8]
The aldehyde group in 3-Phthalimidopropionaldehyde provides a reactive handle for the synthesis of more complex molecules, making it a valuable building block for creating libraries of compounds for drug screening.
Biological Activity and Mechanism of Action (Illustrative Examples)
While specific studies on the biological targets and signaling pathways of 3-Phthalimidopropionaldehyde are not extensively documented, the broader class of phthalimide derivatives has been shown to exert its effects through various mechanisms. The following sections describe potential pathways that could be relevant for this class of compounds.
Anticancer Activity: Induction of Apoptosis
Many phthalimide derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[10][11] One of the key mechanisms is the modulation of the intrinsic apoptosis pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[10]
Anti-inflammatory and Anticancer Activity: TGF-β Pathway Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and immune regulation.[12] Its dysregulation is implicated in cancer and inflammatory diseases.[12] Some phthalimide derivatives have been designed as inhibitors of the TGF-β type I receptor kinase (ALK5), a key component of this pathway.[12]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of 3-Phthalimidopropionaldehyde or its derivatives, standard in vitro assays can be employed.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Lyse the treated and control cells to release cellular contents.
-
Add a fluorogenic caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin), to the cell lysates.
-
Incubate to allow active caspase-3 to cleave the substrate, releasing the fluorescent AFC molecule.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 400 nm and emission at 505 nm).
-
Compare the fluorescence of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Safety and Handling
3-Phthalimidopropionaldehyde should be handled with care in a laboratory setting. Below is a summary of its hazard information.
| Hazard Type | GHS Classification and Statements | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P261: Avoid breathing dust.[2] |
| Skin Irritation | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P271: Use only outdoors or in a well-ventilated area.[2] |
Storage: Store in a cool, dark, and dry place.[1] Some suppliers recommend storage under an inert atmosphere.[1]
Conclusion
3-Phthalimidopropionaldehyde is a valuable chemical intermediate with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, its structure, featuring the pharmacologically significant phthalimide core and a reactive aldehyde group, makes it a compound of interest for the development of novel therapeutics. The illustrative pathways and experimental protocols provided in this guide offer a framework for the investigation of this and related compounds in the fields of medicinal chemistry and drug discovery. As with all chemicals, proper safety precautions should be observed during handling and use.
References
- 1. parchem.com [parchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. CN102643223A - Preparation method of 3-phthalimidopropionaldehyde - Google Patents [patents.google.com]
- 4. 3-(1,3-Dioxoisoindolin-2-yl)propanal | 2436-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. physchemres.org [physchemres.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
